4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol
Description
Properties
IUPAC Name |
5-amino-3-imidazol-1-yl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c8-5-3-6(10-11-7(5)13)12-2-1-9-4-12/h1-4H,(H2,8,10)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJGBAWAYKZHFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=NNC(=O)C(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies Overview
The preparation of 4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol generally involves:
- Formation of the pyridazinone ring system.
- Introduction of the amino group at position 4.
- Attachment of the imidazolyl substituent at position 6.
Two main approaches have been reported:
- Debus Reaction-Based Synthesis : Construction of the imidazole ring followed by coupling to the pyridazinone scaffold.
- Cross-Coupling Reactions : Palladium-catalyzed coupling of halogenated pyridazinones with imidazole derivatives.
Preparation Methods
Debus Reaction Approach via Pyridylglyoxal Intermediate
A practical and efficient method involves the synthesis of the imidazolyl-substituted pyridazinone via a Debus cyclization reaction starting from 3-acetylpyridine derivatives.
Key Features:
- Mild reaction conditions.
- Avoids isolation of unstable intermediates.
- Overall yield of the amine product from 3-acetylpyridine reported as 43% over three steps.
- The method is supported by detailed spectroscopic characterization (NMR, IR) and chromatographic purification.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxidation | DMSO-HBr, 55 °C, 12 h | - | Intermediate not isolated |
| Debus Cyclization | Formaldehyde, NH4OH, room temp | 76 | Direct conversion to imidazole |
| N-Alkylation (optional) | NaH, N-(4-bromobutyl)phthalimide | Major regioisomer formed | Regioselective alkylation |
Research Findings and Analysis
- The Debus reaction-based method is notable for its mild conditions and relatively high yield for the key imidazole ring formation step. It avoids isolation of unstable intermediates, improving operational simplicity and safety.
- The oxidation step using DMSO-HBr is selective and efficient compared to other oxidants like selenium dioxide, which failed in attempts.
- N-Alkylation of the imidazole ring proceeds with high regioselectivity, favoring the 1,4-disubstituted product.
- Cross-coupling methods, while versatile, are more suited for derivatives rather than the parent compound due to the need for halogenated precursors.
- No direct preparation methods for this compound via cross-coupling were found, but the methodology is well-established for related compounds.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Debus Reaction | DMSO-HBr oxidation, NH4OH, formaldehyde | 43 (overall) | Mild, one-pot, no isolation of intermediates | Moderate overall yield |
| Palladium-Catalyzed Cross-Coupling | Pd catalyst, base, polar aprotic solvent | 50–85 (related compounds) | High selectivity, broad scope | Expensive catalysts, harsh conditions |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures. Biology: It has potential biological activity, including antimicrobial and antitumor properties. Medicine: Research is ongoing to explore its use in drug development, particularly for conditions involving bacterial infections and cancer. Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole group can act as a ligand, binding to metal ions or enzyme active sites, while the amino group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycle modifications, substituent variations, or functional group replacements. Below is a detailed comparison with key analogs:
Pyridazine-Based Analogs
- 4-Amino-6-(1H-benzimidazol-2-ylsulfanyl)benzene-1,3-dicarbonitrile Core Structure: Benzene ring fused with pyridazine (vs. standalone pyridazine in the target compound). Substituents: A benzimidazole-sulfanyl group replaces the imidazole in the target compound, introducing sulfur and an extended aromatic system. However, the sulfanyl group may reduce solubility compared to the hydroxyl group in the target compound .
- 6-(1H-Imidazol-1-yl)pyridin-3-ylboronic acid Core Structure: Pyridine ring (vs. pyridazine). Substituents: Boronic acid at position 3 (vs. hydroxyl group). Applications: Used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds.
Imidazole-Modified Analogs
- 3-(1H-Imidazol-1-yl)propyl 2-(2,3-dihydro-1H-inden-2-ylamino)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate Core Structure: Pyrrolopyrimidine (vs. pyridazine). Substituents: A propyl-linked imidazole and a dihydroindenylamino group. Biological Relevance: The pyrrolopyrimidine core is associated with kinase inhibition, while the target compound’s pyridazine-hydroxyl motif may favor interactions with metalloenzymes or nucleic acids .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Properties: The hydroxyl and amino groups in this compound enhance hydrogen-bonding capacity compared to analogs with boronic acid or sulfanyl groups. This could favor interactions with biological targets like DNA or proteins .
Biological Activity
4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridazine ring substituted with an amino group and an imidazole moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Anticancer Properties : Inhibits proliferation in several cancer cell lines.
- Anti-inflammatory Effects : Reduces inflammation markers in vitro and in vivo.
Antimicrobial Activity
Studies have shown that derivatives of pyridazine compounds, including this compound, possess significant antimicrobial properties. For instance, a study indicated that certain pyridazine derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibiotic candidates .
Table 1: Antimicrobial Efficacy of Pyridazine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, it has been shown to inhibit cell proliferation in human cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer) with IC50 values indicating significant potency .
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.058 | Induction of apoptosis |
| MDA-MB-231 | 0.035 | Inhibition of cell cycle progression |
| A549 | 0.021 | Disruption of mitochondrial function |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Research indicates that it can significantly reduce levels of pro-inflammatory cytokines in cellular models .
Case Study: Anti-inflammatory Effects
A study involving animal models demonstrated that administration of this compound resulted in a marked reduction in paw edema induced by carrageenan, suggesting its potential utility in treating inflammatory conditions.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Key Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to cell death.
- Modulation of Signaling Pathways : Interference with MAPK/ERK signaling pathways has been observed, contributing to its anticancer effects.
Q & A
Q. What are the standard synthetic routes for 4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as coupling imidazole derivatives with substituted pyridazine precursors. Key intermediates are characterized using Nuclear Magnetic Resonance (NMR) (1H/13C) for structural confirmation and Thin-Layer Chromatography (TLC) to monitor reaction progress. For example, analogous compounds require controlled reaction temperatures (e.g., 60–80°C) and solvents like ethanol or DMF to optimize yields .
Q. How is purity confirmed for this compound, and what analytical techniques are essential?
Methodological Answer: Purity is verified via High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and Mass Spectrometry (MS) for molecular weight confirmation. Infrared (IR) Spectroscopy identifies functional groups (e.g., hydroxyl and amino stretches at 3200–3500 cm⁻¹). Residual solvents are quantified using Gas Chromatography (GC) .
Q. What purification strategies are effective for isolating this compound?
Methodological Answer: Recrystallization using polar aprotic solvents (e.g., methanol/water mixtures) or column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is recommended. For structurally similar compounds, preparative TLC with dichloromethane/methanol (9:1) has achieved >95% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields or byproduct formation for this compound?
Methodological Answer: Contradictions often arise from variable reaction conditions (e.g., solvent polarity, catalyst loading). Use Design of Experiments (DoE) to systematically test factors like temperature, stoichiometry, and reaction time. For example, a 2^k factorial design can identify critical variables affecting yield . Computational tools (e.g., DFT calculations) may explain unexpected byproducts by modeling reaction pathways .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) predict electronic properties (HOMO/LUMO energies) and reaction thermodynamics. Platforms like ICReDD integrate computational screening with experimental validation, narrowing optimal conditions for new reactions (e.g., cyclization or cross-coupling) .
Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?
Methodological Answer: Perform accelerated stability studies using buffered solutions (pH 1–13) and thermal stress (25–80°C). Monitor degradation via UV-Vis spectroscopy (absorbance shifts) and LC-MS to identify degradation products. Kinetic modeling (e.g., Arrhenius equation) extrapolates shelf-life under standard conditions .
Q. What strategies are recommended for elucidating the compound’s biological activity in enzyme inhibition assays?
Methodological Answer: Use dose-response assays (e.g., IC50 determination) with target enzymes (e.g., kinases or oxidoreductases). Validate binding via Surface Plasmon Resonance (SPR) or isothermal titration calorimetry (ITC) . For structurally similar imidazole derivatives, molecular docking (e.g., AutoDock Vina) predicts binding modes to guide mutagenesis studies .
Q. How can researchers optimize reaction scalability while maintaining regioselectivity?
Methodological Answer: Employ flow chemistry to enhance heat/mass transfer and reduce side reactions. Use in-line analytics (e.g., ReactIR) for real-time monitoring. For regioselectivity, modify directing groups (e.g., amino or hydroxyl substituents) to influence electron density at reactive sites .
Q. What statistical approaches are critical for analyzing dose-dependent effects in pharmacological studies?
Methodological Answer: Apply non-linear regression models (e.g., log(inhibitor) vs. response curves) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Ensure reproducibility via triplicate experiments and power analysis to determine sample size .
Q. How can hybrid experimental-computational workflows accelerate the discovery of derivatives with enhanced properties?
Methodological Answer: Combine virtual screening (e.g., molecular dynamics simulations) with high-throughput synthesis. For example, ICReDD’s feedback loop uses experimental data to refine computational models, enabling rapid optimization of substituents for improved solubility or potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
